molecular formula C16H20N4OS2 B2715713 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide CAS No. 1795087-59-0

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide

Cat. No. B2715713
CAS RN: 1795087-59-0
M. Wt: 348.48
InChI Key: RIDNXWRCNIXHRH-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. It is a member of the nicotinamide family of compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Structural and Mechanistic Insights

  • Nicotinamide and its analogs, including thiazolyl piperidinyl methyl nicotinamides, have been studied for their potential in reversing the effects of certain compounds on leukemia cells, highlighting the complex metabolic activities these compounds can exhibit (Oettgen et al., 1960).
  • A study on the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with similarities to the one , provided insights into its biological activity and the importance of structural modification for its diverse applications, including its use as an aquaporin inhibitor (Burnett et al., 2015).
  • The metabolic fate of nicotinamide and related compounds in higher plants has been explored, revealing their utilization for pyridine nucleotide synthesis and potential involvement in various metabolic pathways, which may offer a framework for understanding the broader implications of these compounds in biological systems (Matsui et al., 2007).

Biological Activity and Applications

  • Research on new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole highlighted the antimicrobial activity of these compounds, suggesting their potential in developing treatments against various bacterial and fungal infections (Patel & Shaikh, 2010).
  • Nicotinamide N-methyltransferase (NNMT) inhibitors have been identified, with studies revealing their structure-activity relationships. These findings could direct future research toward developing therapeutic agents targeting metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Chemical Properties and Corrosion Inhibition

  • The corrosion inhibition properties of piperidine derivatives on iron were investigated, providing quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies. This study underscores the potential industrial applications of these compounds in protecting metals against corrosion (Kaya et al., 2016).

properties

IUPAC Name

2-methylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-22-15-13(5-2-6-17-15)14(21)19-10-12-4-3-8-20(11-12)16-18-7-9-23-16/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDNXWRCNIXHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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